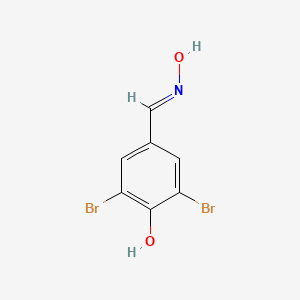

3,5-Dibromo-4-hydroxybenzaldehyde oxime

Übersicht

Beschreibung

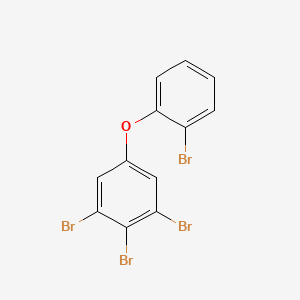

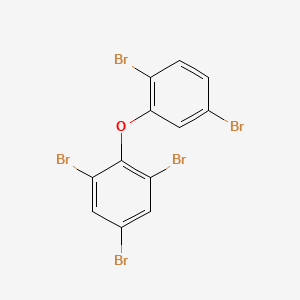

3,5-Dibromo-4-hydroxybenzaldehyde oxime is a compound with the molecular formula C7H5Br2NO2 . It is derived from marine bacteria and is considered a marine antibiotic . It is a very useful building block for the preparation of a wide range of biologically active compounds .

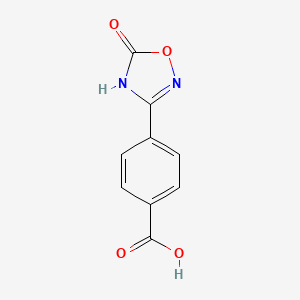

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, a hydroxyl group, and an oxime group . The exact 3D structure is not available in the search results.Chemical Reactions Analysis

This compound has been found to affect the reactions of mitochondria and chloroplasts. It stimulates ADP-limited oxygen utilization, inhibits non-ADP-limited oxygen uptake, and relieves oligomycin-inhibited oxygen uptake .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Improved Synthesis Protocols: The synthesis of 3-Hydroxy-5-nitrobenzaldehyde from 3,5-dinitrobenzoyl chloride has been improved, optimizing the oxime to substrate ratios for better yields, which is crucial for the efficient production of compounds like 3,5-Dibromo-4-hydroxybenzaldehyde oxime (Zhang Wen-jing, 2009).

- Catalytic Oxyfunctionalization: A study on Cu(OAc)2-catalyzed oxyfunctionalization demonstrates the transformation of 4-hydroxybenzaldehydes into various aromatic carbonyl compounds, indicating a pathway for modifying this compound for potential applications (Jian'an Jiang et al., 2014).

Molecular Structure and Application

- Complex Formation and Supramolecular Structures: Research on copper(II) complexes with salicyl mono-oxime ligands, including derivatives of this compound, shows their potential in forming mono-nuclear structures and supramolecular assemblies through hydrogen bonding, hinting at applications in materials science and coordination chemistry (D. Wen, 2010).

Radiosynthesis and Biodistribution

- Radiolabeling for Imaging: A study on radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups, including this compound derivatives, emphasizes its application in enhancing imaging techniques for medical research, particularly in positron emission tomography (PET) (M. Glaser et al., 2008).

Material Science and Polymer Chemistry

- Polymers Functionalization: Research into multi-functionalization of polymers through strain-promoted cycloadditions highlights the use of 4-vinylbenzaldehyde derivatives, potentially including this compound, for creating oxime, azide, and nitrone-bearing copolymers. This opens up avenues for developing new materials with tailored properties for various applications (Petr A. Ledin et al., 2013).

Wirkmechanismus

Target of Action

The primary targets of 3,5-Dibromo-4-hydroxybenzaldehyde oxime are mitochondria and chloroplasts . These organelles play a crucial role in energy production in cells, with mitochondria being the powerhouse of the cell and chloroplasts being responsible for photosynthesis in plant cells .

Mode of Action

This compound interacts with its targets by affecting the phosphorylation and electron transport processes in mitochondria and chloroplasts . It stimulates ADP-limited oxygen utilization, inhibits non-ADP-limited oxygen uptake, and relieves oligomycin-inhibited oxygen uptake .

Biochemical Pathways

The compound affects the biochemical pathways related to energy production and transfer. It inhibits electron transport at or near photosystem II and the oxygen evolution pathway, and interferes with energy transfer and the generation of ATP .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of state 3 respiration, photoreduction, and coupled photophosphorylation . It also interferes with ATP generation, which could be a major mechanism through which its herbicidal activity is expressed .

Eigenschaften

IUPAC Name |

2,6-dibromo-4-(hydroxyiminomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-5-1-4(3-10-12)2-6(9)7(5)11/h1-3,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKQTDFYDUQTKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.93 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1530847.png)

![5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530866.png)